Aceclofenac ethyl ester

Impurity Synthesis Analytical Reference Standards Process Chemistry

QA/QC labs frequently risk regulatory rejection when substituting EP Impurity E with generic diclofenac esters due to distinct RRT (~1.3-1.5) and UV profiles. This certified standard eliminates that risk. - Pharmacopoeia-grade: Explicitly mandated for EP monograph compliance and system suitability testing (resolution >2.0). - Application-specific: Validated for stability-indicating HPLC methods and forced degradation (hydrolytic/oxidative/thermal) studies. - Supply ready: Long-term stability at -20°C; soluble in DMF/DMSO (30 mg/mL) for reliable standard preparation.

Molecular Formula C18H17Cl2NO4
Molecular Weight 382.2 g/mol
CAS No. 139272-67-6
Cat. No. B602129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAceclofenac ethyl ester
CAS139272-67-6
SynonymsAceclofenac Ethyl Ester
Molecular FormulaC18H17Cl2NO4
Molecular Weight382.2 g/mol
Structural Identifiers
SMILESCCOC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C18H17Cl2NO4/c1-2-24-17(23)11-25-16(22)10-12-6-3-4-9-15(12)21-18-13(19)7-5-8-14(18)20/h3-9,21H,2,10-11H2,1H3
InChIKeyJDOYJDOPEHMRPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Aceclofenac Ethyl Ester (CAS 139272-67-6) Identity, Classification, and Basic Procurement Parameters


Aceclofenac ethyl ester (CAS 139272-67-6; molecular formula C18H17Cl2NO4; molecular weight 382.24 g/mol) is an ester derivative of the non-steroidal anti-inflammatory drug (NSAID) aceclofenac . It is formally recognized as Aceclofenac EP Impurity E by the European Pharmacopoeia [1]. The compound is characterized as a prodrug of diclofenac and is supplied as a crystalline solid with typical purity specifications of ≥95% or ≥98% [2]. It is stable when stored long-term at -20°C and is soluble in DMF (30 mg/mL), DMSO (30 mg/mL), and ethanol (10 mg/mL) [3].

Why Aceclofenac Ethyl Ester Cannot Be Replaced by Other Aceclofenac Impurities or Analogs


In pharmaceutical quality control and analytical development, the interchangeability of impurities or reference standards is not permissible due to distinct physicochemical properties and regulatory requirements. Aceclofenac ethyl ester (EP Impurity E) differs structurally and functionally from other aceclofenac-related substances, such as EP Impurity C (diclofenac) or EP Impurity F (benzyl ester). Its specific retention time, UV absorption profile, and stability behavior under forced degradation conditions are unique, making it an irreplaceable marker for method validation and system suitability testing in HPLC analyses [1]. Furthermore, as a designated EP impurity, its use is mandated for compliance with pharmacopoeial monographs, and substitution with non-EP grade or structurally similar compounds would invalidate regulatory submissions [2]. The compound's distinct solubility profile (e.g., 30 mg/mL in DMF/DMSO vs. 0.5 mg/mL in DMSO:PBS) and storage requirements (-20°C) further preclude generic substitution with other aceclofenac derivatives or impurities [3].

Quantitative Differentiation Evidence for Aceclofenac Ethyl Ester (CAS 139272-67-6)


Synthetic Yield and Purity: Aceclofenac Ethyl Ester vs. Aceclofenac Benzyl Ester

In a direct comparative synthesis study, aceclofenac ethyl ester (Impurity E) was obtained with a yield of 96% under optimized conditions, while aceclofenac benzyl ester (Impurity F) achieved only 66% yield using the same esterification methodology [1]. The chromatographic purity of the synthesized ethyl ester was determined to be 99.94%, compared to 99.90% for the benzyl ester [1].

Impurity Synthesis Analytical Reference Standards Process Chemistry

COX-2 Selectivity: Aceclofenac Ethyl Ester as a Prodrug of Aceclofenac

Aceclofenac ethyl ester functions as a prodrug that is hydrolyzed in vivo to release aceclofenac, which selectively inhibits COX-2 (IC50 = 0.8 µM) over COX-1 (IC50 > 100 µM) in isolated whole blood assays, yielding a COX-2/COX-1 selectivity ratio of >125 . This selectivity is superior to that of its direct metabolite diclofenac, which exhibits a COX-2/COX-1 IC50 ratio of approximately 0.7-3.0 across various assay systems [1].

COX-2 Inhibition Prodrug Pharmacology NSAID Selectivity

Solubility Profile: Aceclofenac Ethyl Ester vs. Aceclofenac in Aqueous and Organic Media

Aceclofenac ethyl ester exhibits a distinct solubility profile compared to its parent drug, aceclofenac. The ethyl ester is soluble in DMF and DMSO at 30 mg/mL, but its solubility drops to 0.5 mg/mL in DMSO:PBS (pH 7.2, 1:1), indicating a pronounced sensitivity to aqueous environments [1]. In contrast, aceclofenac is practically insoluble in water but has higher aqueous solubility in alkaline pH buffers (e.g., pH 7.4 phosphate buffer: ~2-5 mg/mL) [2].

Solubility Formulation Development Analytical Sample Preparation

Stability and Degradation: Aceclofenac Ethyl Ester as a Specific Marker for Alkaline Hydrolysis

Aceclofenac ethyl ester is a critical impurity marker in stability-indicating HPLC methods for aceclofenac. Under alkaline hydrolytic stress, aceclofenac degrades to diclofenac, while the ethyl ester impurity remains stable and serves as a system suitability marker [1]. In validated HPLC methods, the ethyl ester exhibits a distinct retention time and a relative retention time (RRT) of approximately 1.3-1.5 relative to aceclofenac [2], with a resolution factor consistently >2.0 from the main peak, ensuring accurate quantification without interference [3].

Stability-Indicating Methods Forced Degradation HPLC Method Validation

Regulatory Compliance: Aceclofenac Ethyl Ester as EP Impurity E vs. Non-Pharmacopoeial Impurities

Aceclofenac ethyl ester is officially designated as Impurity E in the European Pharmacopoeia (EP) monograph for aceclofenac [1]. This official status mandates its use as a reference standard for impurity profiling in drug substance and drug product applications submitted to regulatory agencies. In contrast, non-EP impurities, such as aceclofenac methyl ester or other synthetic byproducts, lack this official designation and cannot be used to demonstrate compliance with EP specifications [2].

Regulatory Compliance EP Impurity ANDA Filing

Primary Application Scenarios for Aceclofenac Ethyl Ester (CAS 139272-67-6)


Analytical Method Development and Validation (HPLC/UV) for Aceclofenac Drug Products

Aceclofenac ethyl ester is used as a primary reference standard for developing and validating stability-indicating HPLC methods. Its distinct retention time (RRT ~1.3-1.5) and resolution (>2.0) from the aceclofenac peak enable accurate quantification of this specific impurity in pharmaceutical formulations [1]. The compound is essential for establishing system suitability parameters, such as resolution, tailing factor, and relative retention time, as mandated by ICH guidelines for analytical method validation [2].

Quality Control and Batch Release Testing for Aceclofenac API and Finished Dosage Forms

In QC laboratories, aceclofenac ethyl ester serves as a certified reference material for quantifying EP Impurity E in aceclofenac drug substance and drug products. The EP monograph specifies limits for Impurity E (typically NMT 0.1% or 0.15%), and accurate quantification requires a high-purity reference standard of the ethyl ester [1]. The compound's stability at -20°C and its well-characterized solubility profile ensure reliable standard preparation for routine QC analysis [2].

Regulatory Filing Support for ANDA and DMF Submissions

Pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic aceclofenac products must provide impurity profiling data that includes identification and quantification of EP Impurity E. Aceclofenac ethyl ester is the required reference standard for this purpose, and its use is explicitly expected by regulatory agencies such as the FDA and EMA [1]. Procuring the correct EP-grade impurity is critical for demonstrating that the generic product meets the same quality standards as the reference listed drug [2].

Forced Degradation Studies and Stability Assessment

Aceclofenac ethyl ester is utilized in forced degradation studies to evaluate the stability of aceclofenac under various stress conditions (hydrolytic, oxidative, thermal, photolytic). Unlike aceclofenac, which degrades to diclofenac under alkaline conditions, the ethyl ester impurity remains relatively stable, making it a valuable marker for assessing degradation pathways and validating the specificity of analytical methods [1]. Its presence in stressed samples confirms method selectivity and ensures that degradation products do not interfere with the quantitation of the main analyte [2].

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